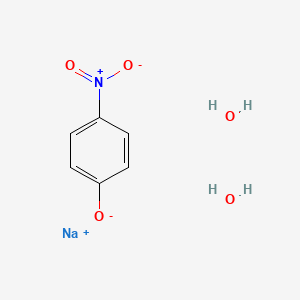

Sodium 4-nitrophenolate Dihydrate

Vue d'ensemble

Description

Sodium 4-nitrophenolate Dihydrate is a compound with the molecular formula C6H8NNaO5 . It is also known by other names such as 4-Nitrophenol sodium salt dihydrate and sodium;4-nitrophenolate;dihydrate . The molecular weight of this compound is 197.12 g/mol .

Synthesis Analysis

This compound can be synthesized through various methods. One common approach involves the reaction between 4-nitrophenol and sodium hydroxide (NaOH) in an aqueous medium, followed by the addition of water to form the dihydrate .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as FTIR and Raman spectra . The single crystal XRD and Powder XRD studies confirmed that the crystal contains the orthorhombic crystal system .Chemical Reactions Analysis

4-nitrophenol is acidic because of its hydroxyl group. It reacts with strong bases like sodium hydroxide to form 4-nitrophenolate ions . 4-nitrophenol also undergoes aromatic ring reactions such as halogenation, sulfonation, acylation, and alkylation, particularly in the ortho position of the (-OH) group .Physical And Chemical Properties Analysis

This compound possesses both the phenolic and ionic characteristics, combining the reactivity of the phenolate group (-O^-) with the stabilizing effects of the sodium ion . The presence of water molecules in the crystal structure contributes to its physical properties, such as solubility and stability .Applications De Recherche Scientifique

Nonlinear Optical Applications

Sodium 4-nitrophenolate dihydrate has been identified as a nonlinear optical crystal with significant applications. A study by Muthuraman et al. (1999) reveals that this compound forms a new herringbone structure which is crucial for quadratic nonlinear optics. It comprises two distinct organic chromophores organized in herringbone motifs, contributing to its nonlinear optical efficiency (Muthuraman et al., 1999). Similarly, Brahadeeswaran et al. (1998) demonstrate that sodium p-nitrophenolate dihydrate (NPNa) is a semiorganic nonlinear optical crystal with a high nonlinear optical coefficient, making it suitable for various optical applications (Brahadeeswaran et al., 1998).

Crystal Growth and Characterization

The growth and characterization of this compound have been extensively studied. Vanishri et al. (2005) explored the crystal growth from aqueous solutions, noting its high optical transparency and potential for improved optical performance (Vanishri et al., 2005). Additionally, Boaz et al. (2009) studied its microhardness, dielectric, and photoconductivity properties, further emphasizing its suitability as a nonlinear optical material (Boaz et al., 2009).

Optical and Mechanical Properties

Research by Minemoto et al. (1994) on the nonlinear optical properties of this compound highlights its effectiveness in second-harmonic generation and its relatively high optical and mechanical properties compared to conventional organic molecular crystals (Minemoto et al., 1994). Similarly, Alex et al. (2000) conducted ultrasonic measurements to determine the elastic constants of this crystal, providing valuable insights into its mechanical properties (Alex et al., 2000).

Catalytic Applications

In the field of catalysis, Din et al. (2020) reviewed the use of nanocatalytic systems involving this compound in the chemical reduction of nitrophenol compounds. These systems have shown effectiveness in reducing hazardous dyes from aqueous solutions (Din et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

4-Nitrophenol sodium salt dihydrate, also known as Sodium 4-nitrophenolate Dihydrate, is a complex compound that interacts with several targets. It is often used in the synthesis of various derivatives with alkali metals .

Mode of Action

The compound’s mode of action involves the displacement of the hydrogen atom from the hydroxyl group by the sodium ion, forming sodium 4-nitrophenolate . This reaction is similar to the reduction of the nitro group to amine in 4-nitrophenol . .

Biochemical Pathways

4-nitrophenol, a related compound, is known to be involved in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride .

Result of Action

It’s known that the compound has optical properties, including second harmonic generation and third-harmonic generation . These properties play an important role in device applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitrophenol sodium salt dihydrate. For instance, the compound is known to form a dihydrate upon the addition of water molecules . Furthermore, it’s recommended to prevent the chemical from entering drains, indicating that its action could be influenced by environmental factors .

Propriétés

IUPAC Name |

sodium;4-nitrophenolate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.Na.2H2O/c8-6-3-1-5(2-4-6)7(9)10;;;/h1-4,8H;;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYUDTPVWWBKPV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66924-59-2, 63317-67-9 | |

| Record name | Sodium 4-nitrophenolate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophenol sodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)